1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both piperazine and indole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The final step would involve coupling the piperazine and indole derivatives under specific conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, but could include reagents like halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic applications, particularly in neuropharmacology.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific biological targets. Generally, compounds with piperazine and indole structures can interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the dione functionality.
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanol: Contains an alcohol group instead of a dione.
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane: Simplified structure without the dione or other functional groups.
Uniqueness
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of both the piperazine and indole moieties, as well as the dione functionality, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(18-14-22-19-9-5-4-8-17(18)19)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDRZUNNYNNDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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